5,6-Diacetoxyindole

Vue d'ensemble

Description

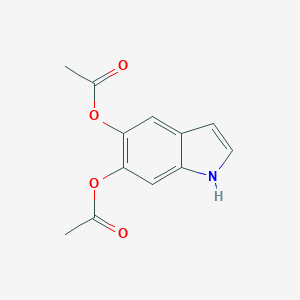

5,6-Diacetoxyindole is an organic compound with the molecular formula C12H11NO4. It is a derivative of indole, characterized by the presence of two acetoxy groups at the 5 and 6 positions of the indole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diacetoxyindole typically involves a multi-step process. One common method starts with the compound trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. This precursor undergoes reductive cyclization, followed by debenzylation and acetylation, all within a single reaction vessel. This “one-pot” synthesis method is efficient and avoids the need for intermediate purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The key steps include reductive cyclization, which is typically carried out using iron in the presence of acetic acid, followed by acetylation to introduce the acetoxy groups .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Diacetoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the acetoxy groups, yielding 5,6-dihydroxyindole.

Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 5,6-Dihydroxyindole.

Substitution: Indole derivatives with different functional groups replacing the acetoxy groups .

Applications De Recherche Scientifique

Synthesis of 5,6-Diacetoxyindole

The synthesis of this compound can be achieved through several methods, often involving the acetylation of indole derivatives. The general reaction involves the treatment of indole with acetic anhydride or acetyl chloride in the presence of a base. This process can yield high purity and yield rates.

General Reaction Scheme

The following reaction scheme illustrates the acetylation process:

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

- Anticancer Properties : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. It induces apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. The following table summarizes its effectiveness against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.3 |

- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. Studies have reported its efficacy against resistant strains of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the applications and effects of this compound:

- Cytotoxicity Against Cancer Cells : A study published in Molecules demonstrated that this compound effectively inhibits tumor growth while exhibiting low toxicity towards normal cells. The research emphasized its potential as a lead compound for developing new anticancer therapies.

- Antimicrobial Evaluation : Another investigation focused on synthesizing novel indole derivatives, including this compound. The results indicated strong efficacy against specific bacterial strains and fungi, suggesting its utility in treating infectious diseases.

- Mechanistic Insights : A detailed study explored how this compound causes cell cycle arrest at the G2/M phase and inhibits tubulin polymerization in cancer cells, leading to apoptosis.

Mécanisme D'action

The mechanism of action of 5,6-Diacetoxyindole involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

5,6-Dihydroxyindole: A precursor in the biosynthesis of melanin, known for its antioxidant properties.

5,6-Dihydroxyindole-2-carboxylic acid: Another melanin precursor with similar chemical properties.

Uniqueness: 5,6-Diacetoxyindole is unique due to the presence of acetoxy groups, which enhance its solubility and reactivity compared to its hydroxy counterparts. This makes it a valuable intermediate in various synthetic processes and research applications .

Activité Biologique

5,6-Diacetoxyindole is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two acetoxy groups attached to the indole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound through various mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a bicyclic indole structure with two acetoxy substituents at the 5 and 6 positions. The presence of these acetoxy groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and yield the corresponding indole derivative, which can then engage in several biochemical pathways:

- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: This compound may interact with various receptors, influencing signal transduction pathways that regulate physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies: Research involving human cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Mechanistic Insights: The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a strong antibacterial effect .

- Potential Applications: These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects of this compound on lung cancer cells.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 8 µM .

- Evaluation of Antimicrobial Effects:

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS generation; enzyme inhibition |

| Indole | Moderate | Low | Limited receptor interaction |

| 5-Acetoxyindole | Low | Moderate | Enzyme modulation |

Propriétés

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,6-Diacetoxyindole in melanin research?

A: this compound serves as a more stable precursor to 5,6-dihydroxyindole, a key intermediate in the complex pathway of eumelanin formation. [, ] This makes 5,6-DAI a valuable tool for studying melanin biosynthesis and exploring its potential applications in various fields. [, , ]

Q2: How does this compound compare to 5,6-dihydroxyindole in terms of stability?

A: 5,6-Dihydroxyindole is known to be highly unstable, posing challenges for its use in research. [] this compound, on the other hand, demonstrates greater stability, making it a preferred choice for investigations related to melanin precursors. [, ]

Q3: How does the chemical structure of this compound influence its reactivity?

A: The presence of acetoxy groups at positions 5 and 6 of the indole ring in 5,6-DAI influences its reactivity compared to other indole derivatives. [, ] For instance, acidic conditions can lead to the formation of diindolocarbazole derivatives through a series of coupling and dehydrogenation reactions, a pathway not observed with 5,6-DAI. [] This difference in reactivity highlights the importance of structural features in directing chemical transformations.

Q4: Are there methods for introducing sugar molecules onto the this compound structure?

A: Yes, a method called thioglycosylation allows for the attachment of sugar units (both monosaccharides and disaccharides) to this compound. [] This process utilizes a dynamic mixture of thioglycoside agents and leverages the in situ conversion of glycosyl disulfides to more reactive phenylselenenyl sulfides. [] This approach provides a route to synthesizing glycosylated this compound derivatives, potentially opening avenues for developing eumelanin-based materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.